5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEZYZSBKCPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280982 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103031-30-7 | |
| Record name | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitrating Agents and Conditions
Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating medium. The reaction proceeds at 0–5°C to minimize side reactions such as ring sulfonation or over-nitration. A molar ratio of 1:1.2 (substrate:HNO₃) achieves 85–90% conversion to 3-nitro-5,5,8,8-tetramethyltetralin. Alternative nitrating systems, such as acetyl nitrate (AcONO₂) in dichloromethane, offer milder conditions but require longer reaction times (24–48 hours).
Table 1: Comparative Nitration Conditions
| Nitrating System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 2 | 88 |
| AcONO₂/CH₂Cl₂ | 25 | 24 | 76 |
| N₂O₅/Silica Gel | 30 | 6 | 82 |
Oxidation of Nitro Groups to Carboxylic Acids
The nitro group at position 3 is oxidized to a carboxylic acid using strong oxidizing agents. This step is critical for introducing the carboxyl functionality while preserving the tetralin backbone.
Potassium Permanganate (KMnO₄) in Acidic Media
Oxidation with KMnO₄ under acidic conditions (pH 1–2) is the most widely reported method. A solution of 3-nitro-5,5,8,8-tetramethyltetralin in aqueous H₂SO₄ (2 M) is treated with KMnO₄ (3 equivalents) at 80°C for 8–12 hours. The reaction mixture turns colorless upon completion, indicating full oxidation. Yields range from 70–75%, with minor decarboxylation byproducts (<5%).
Catalytic Oxidation with Ruthenium
Ruthenium-based catalysts (e.g., RuCl₃·nH₂O) in the presence of NaIO₄ as a co-oxidant enable milder oxidation conditions. A biphasic system of water and dichloroethane facilitates efficient mixing, achieving 80% yield at 50°C within 6 hours. This method reduces the risk of over-oxidation compared to KMnO₄.
Table 2: Oxidation Efficiency Across Methods
| Oxidizing Agent | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O/H₂SO₄ | 80 | 73 |
| RuCl₃/NaIO₄ | H₂O/C₂H₄Cl₂ | 50 | 80 |
| CrO₃/Acetic Acid | AcOH | 100 | 68 |
Carboxylation via Carbon Dioxide Insertion
Alternative routes employ carboxylation strategies to directly introduce the carboxylic acid group. These methods avoid the nitro intermediate and are advantageous for scalability.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction involves treating 5,5,8,8-tetramethyltetralin-2-ol with CO₂ under high pressure (50–100 bar) in the presence of potassium hydroxide. The reaction proceeds at 150°C for 24 hours, yielding the carboxylic acid with 65–70% efficiency. Side products include dimerized species, which are removed via recrystallization.
Palladium-Catalyzed Carbonylation
Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) enable carboxylation of brominated tetralin precursors. Using CO gas (1 atm) and methanol as a solvent, the reaction achieves 75% yield at 100°C. This method is particularly useful for functionalizing halogenated intermediates.
Purification and Isolation
Crude reaction mixtures are purified through a combination of solvent extraction and crystallization.
Solvent Extraction
The acidic product is extracted into aqueous NaOH (2 M), washed with diethyl ether to remove non-polar impurities, and precipitated by acidification with HCl. This step achieves 90–95% recovery of the carboxylic acid.
Recrystallization
Recrystallization from ethanol/water (7:3 v/v) yields colorless crystals with ≥98% purity, as confirmed by HPLC. Alternative solvents, such as acetonitrile, reduce solubility issues but require higher temperatures for dissolution.
Industrial-Scale Production
Industrial synthesis optimizes cost and throughput by employing continuous flow reactors. A patented method uses a tubular reactor for the nitration step, achieving 90% conversion with a residence time of 30 minutes. Oxidation is conducted in a cascade of stirred-tank reactors to maintain precise temperature control, reducing side reactions by 15% compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry
TMTHNCA has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Case Study: Anti-inflammatory Properties
Research has indicated that derivatives of TMTHNCA exhibit anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Material Science
In material science, TMTHNCA is utilized as a building block for synthesizing advanced materials due to its unique hydrophobic and lipophilic properties.
Application: Polymer Synthesis
TMTHNCA can be used in the synthesis of polymers that require specific thermal and mechanical properties. For instance, it can enhance the thermal stability of polymeric materials when incorporated into polymer matrices .
| Property | Value |
|---|---|
| Thermal Stability | Improved |
| Mechanical Strength | Enhanced |
Environmental Studies
TMTHNCA's potential applications extend to environmental science, where it is investigated for its role in pollution remediation.
Research Insight: Adsorption Mechanism
Studies have shown that TMTHNCA can be used as an adsorbent for removing heavy metals from wastewater. Its functional groups facilitate strong interactions with metal ions, making it an effective material for environmental cleanup .
Analytical Chemistry
TMTHNCA is also employed in analytical chemistry as a standard reference material due to its well-defined chemical structure.
Application: Calibration Standards
In chromatographic analyses, TMTHNCA serves as a calibration standard for quantifying similar compounds in complex mixtures. Its stable nature allows for accurate measurements and reproducibility in analytical methods .
Mechanism of Action
The mechanism by which 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the aromatic ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- Molecular Formula : C₁₅H₂₀O₂
- Molecular Weight : 232.32 g/mol
- CAS Number : 103031-30-7
- Physical Properties : Melting point 197–199°C; purity ≥97% .
Synthesis: Synthesized via carbodiimide-mediated coupling reactions (e.g., using CDI in THF) to form derivatives like AGN193312, a retinoic acid receptor (RAR) agonist .
Applications: Key intermediate in retinoid synthesis, targeting RARs for applications in oncology (e.g., inhibition of tumor promotion in skin cancer models) .
Comparison with Structural Analogs
Structural Variations and Receptor Selectivity
Key Observations :
Biological Activity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (TMNCA) is a synthetic compound derived from the naphthalene family. It has garnered attention for its potential biological activities, particularly in the context of cancer research and as a modulator of retinoid receptors. This article explores the biological activity of TMNCA through various studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C15H20O2
- Molecular Weight : 232.32 g/mol
- CAS Number : 103031-30-7
- Purity : Typically >97% in commercial preparations
TMNCA has been studied for its ability to interact with retinoid receptors—specifically the Retinoid X Receptor (RXR). RXR plays a crucial role in regulating gene expression involved in cell differentiation and proliferation. Compounds that modulate RXR activity are of significant interest for therapeutic applications in cancer treatment and prevention.
Anticancer Properties
Research indicates that TMNCA exhibits anticancer properties by inducing apoptosis in various cancer cell lines. For instance:
- In a study involving breast cancer cells, TMNCA was shown to activate RXR and enhance the expression of pro-apoptotic genes while downregulating anti-apoptotic factors .
- Another investigation demonstrated that TMNCA could inhibit tumor growth in xenograft models by modulating pathways associated with cell cycle regulation and apoptosis .
Modulation of Retinoid Receptors
TMNCA acts as a ligand for retinoid receptors:
- It enhances RXR-mediated transcriptional activity, suggesting its potential as a therapeutic agent in diseases linked to retinoid signaling dysregulation .
- Structural studies have shown that TMNCA binds effectively to RXR, influencing downstream signaling pathways that are critical for cellular differentiation and growth control .
Study 1: TMNCA in Breast Cancer Treatment
A study published in Cancer Research evaluated the effects of TMNCA on breast cancer cell lines. The results indicated:
- Cell Lines Used : MCF-7 and MDA-MB-231.
- Findings : TMNCA treatment resulted in a significant reduction in cell viability (up to 70% at higher concentrations) and increased apoptosis markers (caspase activation) within 48 hours .
Study 2: RXR Activation and Gene Expression
Another research focused on the gene expression profile induced by TMNCA in colorectal cancer cells:
- Method : Microarray analysis post-treatment with TMNCA.
- Results : Upregulation of genes involved in apoptosis (BAX) and downregulation of proliferation markers (cyclin D1) were observed .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H20O2 |
| Molecular Weight | 232.32 g/mol |
| CAS Number | 103031-30-7 |
| Purity | >97% |
| Anticancer Activity | Induces apoptosis |
| RXR Modulation | Enhances transcriptional activity |
Q & A
Q. How to address discrepancies in reported melting points?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
